molecular formula C9H8N2O B8058988 Indolizine-7-carboxamide

Indolizine-7-carboxamide

Cat. No. B8058988
M. Wt: 160.17 g/mol
InChI Key: URGAFFAIKGXTJC-UHFFFAOYSA-N
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Description

Indolizine-7-carboxamide is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indolizine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indolizine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Potential Agrochemical Application : Indolizine-3-carboxamides, closely related to Indolizine-7-carboxamide, have been synthesized using procedures that might be applicable to the synthesis of Indolizine-7-carboxamide. These compounds are of interest due to their potential importance as agrochemicals (Wang et al., 1999).

  • Application to Tropical Diseases : Isoxazoline indolizine amide compounds, which include structures similar to Indolizine-7-carboxamide, have been synthesized for potential application in treating tropical diseases. This underscores the medicinal significance of indolizine derivatives (Zhang et al., 2014).

  • Synthesis of Derivatives for Medicinal Applications : 2-Acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, related to Indolizine-7-carboxamide, were synthesized via a one-pot domino reaction, highlighting the versatility of indolizine derivatives in pharmaceutical research (Ziyaadini et al., 2011).

  • Antibacterial and Anticancer Properties : Substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, structurally related to Indolizine-7-carboxamide, have shown promising antibacterial and anticancer activities. This suggests the potential of Indolizine-7-carboxamide derivatives in developing new therapeutic agents (Mahanthesha et al., 2022).

  • In Vitro Anticancer Activity : Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates, which are similar to Indolizine-7-carboxamide, have been synthesized and characterized for in vitro anticancer activity. This highlights the potential use of indolizine derivatives in cancer treatment (Sandeep et al., 2016).

properties

IUPAC Name

indolizine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)7-3-5-11-4-1-2-8(11)6-7/h1-6H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGAFFAIKGXTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CC(=CC2=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolizine-7-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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